ETP-45835

Description

Properties

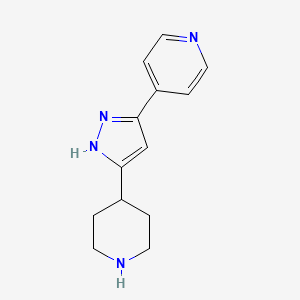

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17) |

InChI Key |

VXNHTGWDWVCFSI-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |

Synonyms |

4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

ETP-45835: A Technical Guide to its MNK1/MNK2 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases are key downstream effectors of the MAPK signaling pathways, including the Ras-ERK and p38 MAPK pathways. MNK1 and MNK2 play a crucial role in the regulation of protein synthesis and cellular proliferation, primarily through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical event in the translation of a subset of mRNAs that encode for proteins involved in cell growth, survival, and tumorigenesis. Consequently, the inhibition of MNK1 and MNK2 presents a promising therapeutic strategy for the treatment of various cancers. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound against MNK1 and MNK2, as well as its selectivity against a panel of other kinases, has been determined through rigorous biochemical assays.

On-Target Activity

This compound demonstrates potent inhibition of both MNK1 and MNK2.

| Kinase | IC50 (nM) |

| MNK1 | 575 |

| MNK2 | 646 |

Table 1: In vitro inhibitory activity of this compound against MNK1 and MNK2.

Off-Target Selectivity Profile

The selectivity of this compound was assessed against a panel of 24 other kinases. At a concentration of 5 µM, this compound showed minimal inhibition of these off-target kinases, highlighting its specificity for the MNK family.

| Kinase | % Inhibition @ 5 µM |

| B-Raf | ≤15 |

| ERK1 | ≤15 |

| MEK1 | ≤15 |

| p38α | ≤15 |

| ... (and 20 other kinases) | ≤15 |

Table 2: Selectivity profile of this compound against a panel of 24 kinases. The specific list of all 24 kinases and their exact inhibition values are detailed in the primary literature.

Experimental Protocols

The following sections detail the methodologies used to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human MNK1 and MNK2 enzymes

-

This compound

-

[γ-³³P]ATP

-

Substrate peptide (e.g., a synthetic peptide derived from eIF4E)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% Triton X-100)

-

96-well filter plates (e.g., Millipore MAPH)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and the diluted inhibitor in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1% H₃PO₄).

-

Transfer the reaction mixture to a 96-well filter plate.

-

Wash the filter plate multiple times with a wash solution (e.g., 0.5% H₃PO₄) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for eIF4E Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit the phosphorylation of the MNK substrate, eIF4E, in a cellular context.

Materials:

-

Human cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total eIF4E and β-actin for loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of eIF4E phosphorylation.

Mandatory Visualizations

MNK Signaling Pathway

Caption: The MNK signaling pathway, highlighting upstream activation and downstream effects.

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Logical Relationship: this compound Selectivity

Caption: Logical representation of the selective inhibition profile of this compound.

ETP-45835: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective, cell-permeable inhibitor of the MAP Kinase-Interacting Kinases 1 and 2 (Mnk1 and Mnk2). These serine/threonine kinases are key downstream effectors of the p38 and Erk MAP kinase signaling pathways. By phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, Mnk1/2 play a crucial role in regulating the translation of a specific subset of mRNAs, many of which are implicated in oncogenesis, inflammation, and other pathological processes. This technical guide provides an in-depth overview of the core downstream signaling pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of Mnk1/2 Kinase Activity

This compound exerts its biological effects by directly inhibiting the kinase activity of both Mnk1 and Mnk2. This inhibition prevents the subsequent phosphorylation of their primary downstream target, eIF4E.

Quantitative Data

| Target | IC50 (nM) | Assay Conditions |

| Mnk1 | 646 | In vitro kinase assay |

| Mnk2 | 575 | In vitro kinase assay |

| eIF4E Phosphorylation (Ser209) | 4,700 | Cellular assay (MV4:11 acute myeloid leukemia cells) |

| Cell Proliferation | 17,000 | Cellular assay (MV4:11 acute myeloid leukemia cells) |

Downstream Signaling Pathways

The inhibition of Mnk1/2 by this compound initiates a cascade of downstream effects, primarily centered on the regulation of protein synthesis and cellular function in specific contexts such as cancer cell proliferation and platelet activity.

The MAPK/Mnk/eIF4E Signaling Axis

The canonical pathway influenced by this compound begins with extracellular signals that activate the Ras/Raf/MEK/Erk and p38 MAPK cascades. Activated Erk and p38 then phosphorylate and activate Mnk1 and Mnk2. Subsequently, activated Mnk1/2 phosphorylate eIF4E at Ser209. This phosphorylation event is a critical step in the initiation of translation for a select group of mRNAs that possess complex 5' untranslated regions (UTRs) and are often involved in cell growth, proliferation, and survival. This compound, by inhibiting Mnk1/2, effectively blocks this phosphorylation step, leading to a reduction in the translation of these specific oncogenic and pro-inflammatory proteins.

Role in Platelet Function and Thrombosis

Recent studies have highlighted the role of Mnk1 in regulating platelet function. Inhibition of Mnk1 has been shown to reduce platelet aggregation, granule secretion, and thromboxane generation. This is thought to occur through the regulation of the arachidonic acid pathway. Specifically, Mnk1 can phosphorylate and activate cytosolic phospholipase A2 (cPLA2), which is a key enzyme responsible for the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to thromboxane A2 (TXA2), a potent platelet agonist. By inhibiting Mnk1, this compound is expected to decrease cPLA2 activity, leading to reduced thromboxane production and subsequently attenuated platelet activation and aggregation.

Experimental Protocols

In Vitro Mnk1/2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mnk1 and Mnk2.

Materials:

-

Recombinant human Mnk1 and Mnk2 enzymes

-

Biotinylated eIF4E peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-phospho-eIF4E (Ser209))

-

Substrate for detection (e.g., HRP substrate)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a streptavidin-coated plate, add the biotinylated eIF4E peptide substrate.

-

Add the Mnk1 or Mnk2 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound reagents.

-

Add the anti-phospho-eIF4E (Ser209) antibody and incubate.

-

Wash the plate and add the secondary HRP-conjugated antibody.

-

After a final wash, add the HRP substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular eIF4E Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on eIF4E phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., MV4:11)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP)

-

Platelet agonist (e.g., collagen, ADP, thrombin)

-

This compound

-

Aggregometer

Procedure:

-

Prepare PRP by centrifuging anticoagulated blood at a low speed.

-

Pre-warm the PRP samples to 37°C.

-

Pre-incubate the PRP with different concentrations of this compound or vehicle control for a defined period.

-

Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.

-

Analyze the aggregation curves to determine the percentage of inhibition for each concentration of this compound.

Thromboxane B2 (TXB2) Release Assay

Objective: To measure the effect of this compound on the production of thromboxane A2 (measured as its stable metabolite, TXB2) in activated platelets.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet agonist (e.g., collagen)

-

This compound

-

Indomethacin (as a positive control for COX inhibition)

-

ELISA kit for TXB2

Procedure:

-

Prepare and pre-warm PRP as described for the platelet aggregation assay.

-

Pre-incubate PRP with various concentrations of this compound, vehicle, or indomethacin.

-

Stimulate the platelets with an agonist to induce TXA2 synthesis.

-

Stop the reaction after a specific time by adding a stopping solution or by centrifugation to pellet the platelets.

-

Collect the supernatant.

-

Measure the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TXB2 production for each condition.

Conclusion

This compound is a valuable research tool for investigating the roles of Mnk1 and Mnk2 in various biological processes. Its well-defined mechanism of action, centered on the inhibition of eIF4E phosphorylation, provides a clear molecular basis for its effects on cell proliferation and platelet function. The experimental protocols outlined in this guide offer a framework for researchers to further explore the downstream signaling pathways and potential therapeutic applications of this compound and other Mnk inhibitors. Further research is warranted to fully elucidate the clinical potential and safety profile of this compound.

The MNK Inhibitor ETP-45835: A Technical Guide to its Effect on eIF4E Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis, and its phosphorylation is a key event in promoting the translation of mRNAs involved in cell proliferation, survival, and oncogenesis. The phosphorylation of eIF4E at Serine 209 is catalyzed by the Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). Dysregulation of the MNK-eIF4E signaling axis is a hallmark of many cancers, making it an attractive target for therapeutic intervention. ETP-45835 is a potent and selective inhibitor of both MNK1 and MNK2, and this document provides an in-depth technical overview of its effects on eIF4E phosphorylation.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of MNK1 and MNK2. This inhibition prevents the phosphorylation of their primary substrate, eIF4E, at Serine 209. The unphosphorylated form of eIF4E has a reduced capacity to promote the translation of a specific subset of mRNAs that are crucial for tumor growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| MNK1 | 575[1][2][3] |

| MNK2 | 646[1][2][3] |

Table 2: Cellular Activity in MV4;11 Acute Myeloid Leukemia Cells

| Parameter | IC50 (µM) |

| Inhibition of eIF4E Phosphorylation | 4.7[2] |

| Inhibition of Cell Proliferation | 17[2] |

Table 3: Kinase Selectivity Profile

This compound has demonstrated high selectivity for MNK1 and MNK2. In a panel of 24 other kinases, this compound showed minimal inhibitory activity (≤15% inhibition at a concentration of 5 µM)[2]. This panel included upstream kinases in the eIF4E phosphorylation pathway, such as B-Raf, ERK1, MEK1, and p38α, highlighting the specific targeting of the terminal kinases in this cascade[2].

Signaling Pathway

The following diagram illustrates the signaling pathway leading to eIF4E phosphorylation and the point of intervention for this compound.

Caption: Signaling pathway of eIF4E phosphorylation and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific research needs.

MNK1/2 Kinase Inhibition Assay

This assay is designed to measure the in vitro potency of this compound against MNK1 and MNK2.

Materials:

-

Recombinant active MNK1 or MNK2 enzyme

-

eIF4E (full-length, as substrate)

-

ATP (γ-32P-ATP or a fluorescence-based detection system)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound (serial dilutions)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, recombinant MNK1 or MNK2 enzyme, and the eIF4E substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the incorporation of phosphate into the eIF4E substrate using a scintillation counter or a fluorescence-based readout.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the MNK1/2 Kinase Inhibition Assay.

Cellular Western Blot for eIF4E Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of eIF4E in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MV4;11)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total eIF4E and the loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E and loading control signals.

Caption: Workflow for Cellular Western Blot Analysis of p-eIF4E.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the MNK-eIF4E signaling axis. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of inhibiting eIF4E phosphorylation in various cellular and potentially in vivo models of cancer and other diseases where this pathway is implicated. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals interested in targeting this critical oncogenic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MNK1/2 Inhibitor II, this compound The MNK1/2 Inhibitor II, this compound controls the biological activity of MNK1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 2136571-30-5 [sigmaaldrich.com]

- 3. This compound | MNK抑制剂 | MCE [medchemexpress.cn]

ETP-45835: A Technical Guide for Researchers in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a selective, cell-permeable inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases represent a critical node in oncogenic signaling, acting as downstream effectors of the RAS/MAPK and PI3K/mTOR pathways. By phosphorylating the eukaryotic translation initiation factor 4E (eIF4E), MNK1/2 promotes the translation of key mRNAs involved in tumor progression, survival, and metastasis. Inhibition of MNK1/2 with this compound presents a promising therapeutic strategy to counteract these effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, its mechanism of action, and relevant experimental protocols for its investigation in cancer research.

Introduction to MNK1/2 in Cancer

The MNK1/2 kinases are serine/threonine kinases that are activated by the extracellular signal-regulated kinases (ERK) and p38 MAPKs.[1] A primary and critical substrate of MNK1/2 is eIF4E, a key component of the eIF4F translation initiation complex.[2][3] Phosphorylation of eIF4E at Serine 209 by MNK1/2 is strongly associated with oncogenic transformation and the preferential translation of mRNAs encoding proteins with roles in cell proliferation, survival, and invasion, such as c-Myc, Cyclin D1, and VEGF.[1] Dysregulation of the MNK1/2-eIF4E axis is a common feature in various cancers, including melanoma and prostate cancer, making it an attractive target for therapeutic intervention.[4][5]

This compound: A Selective MNK1/2 Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective activity against both MNK1 and MNK2.[6] Its ability to permeate cells allows for the investigation of MNK1/2 function in cellular and in vivo models of cancer.

Quantitative Data

The following tables summarize the key in vitro activity data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| MNK1 | 575[6] |

| MNK2 | 646[6] |

Table 2: Cellular Activity of this compound in MV4:11 Acute Myeloid Leukemia Cells

| Parameter | IC50 (µM) |

| Inhibition of eIF4E (Ser209) Phosphorylation | 4.7[7] |

| Inhibition of Cell Proliferation | 17[7] |

Note: this compound has been shown to have minimal activity against a panel of 24 other kinases, indicating its selectivity.[6][7]

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream substrates, most notably eIF4E. The inhibition of eIF4E phosphorylation leads to a reduction in the translation of oncogenic proteins, ultimately resulting in decreased cell proliferation and survival.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of this compound. Specific conditions may need to be optimized for different cell lines and experimental setups.

In Vitro MNK1/2 Kinase Assay

This protocol provides a framework for determining the in vitro inhibitory activity of this compound against MNK1 and MNK2.

Materials:

-

Recombinant human MNK1 or MNK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., a peptide derived from eIF4E)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the MNK1 or MNK2 enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular eIF4E Phosphorylation Assay

This protocol describes how to measure the effect of this compound on the phosphorylation of eIF4E in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MV4:11)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control (β-actin).

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Future Directions

While the available data on this compound is promising, further preclinical studies are warranted. In vivo efficacy studies in relevant cancer models are crucial to translate the in vitro findings. Pharmacokinetic and pharmacodynamic studies will be essential to determine the optimal dosing and schedule for potential clinical development. As of the latest available information, there are no registered clinical trials specifically for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the MNK1/2-eIF4E signaling axis in cancer. Its selectivity and cell permeability make it suitable for a range of in vitro and potentially in vivo studies. The data summarized in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MNK1/2 inhibition in oncology.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. MNK1/2 Inhibitor II, this compound The MNK1/2 Inhibitor II, this compound controls the biological activity of MNK1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 2136571-30-5 [sigmaaldrich.com]

- 7. vigo-avocats.com [vigo-avocats.com]

ETP-45835 for Leukemia Treatment Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a selective and potent, cell-permeable small molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). By inhibiting these kinases, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209, a critical step in the regulation of cap-dependent mRNA translation of proteins involved in cell proliferation and survival. Dysregulation of the MNK-eIF4E signaling axis is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical data and methodologies related to the investigation of this compound for leukemia treatment, with a focus on its mechanism of action, experimental protocols, and quantitative data to support further research and development.

Introduction to this compound

This compound, also known as 4-(3-(Piperidin-4-yl)-1H-pyrazol-5-yl)pyridine, is a 3,5-disubstituted pyrazolo compound that acts as a selective inhibitor of both MNK1 and MNK2[1]. The inhibition of these kinases leads to a reduction in the phosphorylation of their key substrate, eIF4E, which is a critical regulator of protein synthesis and is often dysregulated in cancer. The MNK-eIF4E signaling pathway is a convergence point for the Ras/Raf/MAPK and PI3K/Akt/mTOR signaling cascades, both of which are frequently activated in AML and contribute to leukemogenesis[2]. By targeting this nexus, this compound presents a promising therapeutic strategy for leukemias dependent on this pathway for survival and proliferation.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₃H₁₆N₄ · 2HCl |

| Molecular Weight | 301.21 g/mol |

| CAS Number | 2136571-30-5 |

| Appearance | White solid |

| Solubility | Water: 50 mg/mL |

| Storage | -20°C, desiccated, protected from light |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting the catalytic activity of MNK1 and MNK2. These kinases are activated by upstream signaling pathways, primarily the MAPK/ERK and p38 MAPK pathways, in response to various extracellular stimuli. Once activated, MNK1 and MNK2 phosphorylate eIF4E at Ser209. This phosphorylation event is a key regulatory step for the initiation of cap-dependent translation of a specific subset of mRNAs that encode for proteins crucial for cell growth, proliferation, and survival, such as c-Myc and Mcl-1. In many forms of leukemia, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis. This compound, by blocking eIF4E phosphorylation, effectively downregulates the translation of these oncogenic proteins, leading to cell growth inhibition and apoptosis in susceptible leukemia cells.

Caption: Signaling pathway inhibited by this compound.

Preclinical Data in Leukemia Models

In Vitro Activity

This compound has demonstrated potent in vitro activity against acute myeloid leukemia (AML) cell lines. The primary mechanism of its anti-leukemic effect is the inhibition of MNK1 and MNK2, leading to reduced eIF4E phosphorylation and subsequent inhibition of cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference |

| MNK1 IC₅₀ | (Enzymatic Assay) | 646 nM | [1] |

| MNK2 IC₅₀ | (Enzymatic Assay) | 575 nM | [1] |

| Proliferation IC₅₀ | MV4-11 (AML) | 17 µM | [1] |

| p-eIF4E (Ser209) IC₅₀ | MV4-11 (AML) | 4.7 µM | [1] |

In Vivo Studies

As of the latest available data, specific in vivo studies of this compound in leukemia xenograft models have not been publicly detailed. However, the potent in vitro activity against AML cell lines suggests that further in vivo evaluation is warranted. Researchers planning such studies can refer to established protocols for leukemia xenograft models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound in leukemia cell lines.

Cell Culture

-

Cell Lines: MV4-11 (AML) and U937 (histiocytic lymphoma) cell lines are commonly used for in vitro studies of MNK inhibitors.

-

Culture Medium:

-

MV4-11: IMDM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

U937: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Caption: General workflow for leukemia cell culture.

Cell Viability (Proliferation) Assay

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Procedure:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Seed leukemia cells (e.g., 3,000 cells/well for MV4-11) into a 96-well white-walled plate.

-

Add the diluted this compound to the wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the this compound concentration.

-

eIF4E Phosphorylation Assay (Western Blot)

-

Assay Principle: Western blotting is used to detect the levels of phosphorylated eIF4E (p-eIF4E) relative to the total eIF4E protein in cell lysates after treatment with this compound.

-

Procedure:

-

Seed leukemia cells in a 6-well plate at a density that will allow for sufficient protein extraction after treatment.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the p-eIF4E signal to the total eIF4E and the loading control.

-

Caption: Workflow for Western blot analysis of p-eIF4E.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the MNK-eIF4E signaling pathway in leukemia. The available preclinical data demonstrates its ability to inhibit the proliferation of AML cells and modulate its direct target in a cellular context. The experimental protocols provided in this guide offer a framework for further in vitro characterization. Future studies should focus on expanding the evaluation of this compound to a broader panel of leukemia cell lines, including those with different genetic backgrounds, and to patient-derived samples. Importantly, in vivo studies in relevant leukemia xenograft models are crucial to assess the therapeutic potential of this compound and to determine its pharmacokinetic and pharmacodynamic properties. Combination studies with other targeted agents or standard chemotherapy could also reveal synergistic anti-leukemic effects and provide a rationale for future clinical development.

References

Unraveling the Biological Activity of ETP-45658 and ETP-46321: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "ETP-45835" did not yield specific information. This guide focuses on the publicly available data for the closely related phosphoinositide-3-kinase (PI3K) inhibitors, ETP-45658 and ETP-46321, which are part of the same "ETP" series. This document is intended to serve as a comprehensive technical resource on the biological activities of these compounds.

Executive Summary

ETP-45658 and ETP-46321 are potent small molecule inhibitors of the phosphoinositide-3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer and other diseases. Both compounds exhibit significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and have demonstrated in vivo anti-tumor activity. Their primary mechanism of action involves the direct inhibition of PI3K isoforms, leading to the downstream suppression of the AKT/mTOR signaling cascade. This guide provides a detailed summary of their biological activities, quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of ETP-45658 and ETP-46321.

Table 1: In Vitro Kinase Inhibitory Activity of ETP-45658

| Target | IC50 (nM) |

| PI3Kα | 22.0 |

| PI3Kδ | 39.8 |

| PI3Kβ | 129.0 |

| PI3Kγ | 717.3 |

| DNA-PK | 70.6 |

| mTOR | 152.0 |

| PI3Kα (H1047R mutant) | 16.8 |

| PI3Kα (E545K mutant) | 13.1 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-Proliferative Activity of ETP-45658 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| MCF7 | Breast Cancer | 0.48 |

| PC3 | Prostate Cancer | 0.49 |

| 786-O | Renal Cancer | 2.62 |

| HCT116 | Colon Cancer | 3.53 |

| U251 | Glioblastoma | 5.56 |

Data sourced from MedchemExpress.[1]

Table 3: In Vitro Kinase Inhibitory Activity of ETP-46321

| Target | Kiapp (nM) |

| PI3Kα | 2.3 |

| PI3Kδ | 14.2 |

| PI3Kα (H1047R mutant) | 2.33 |

| PI3Kα (E545K mutant) | 1.77 |

| PI3Kα (E542K mutant) | 1.89 |

Data sourced from GlpBio and MedChemExpress.[2][3]

Table 4: Cellular Activity of ETP-46321

| Assay | Cell Line | IC50 (nM) |

| AKT Phosphorylation | U2OS | 8.3 |

Data sourced from GlpBio.[2]

Mechanism of Action and Signaling Pathways

ETP-45658 and ETP-46321 exert their biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][5][6][7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis.

By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent lack of AKT activation leads to a cascade of events, including the inhibition of mTOR and the activation of pro-apoptotic proteins, ultimately resulting in decreased cell proliferation and increased cell death.[9]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on the available literature, a representative protocol for a key assay is provided below.

Cell Viability (XTT) Assay

This protocol is a generalized procedure for assessing the anti-proliferative effects of ETP compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

ETP-45658 or ETP-46321

-

XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)

-

Electron-coupling reagent (e.g., PMS; N-methyl dibenzopyrazine methyl sulfate)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the ETP compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

-

Incubation with XTT: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

ETP-46321 has demonstrated a favorable pharmacokinetic profile in mice, with good oral bioavailability (90%) and low in vivo clearance.[2] In a lung tumor mouse model driven by a K-RasG12V oncogenic mutation, ETP-46321 showed significant tumor growth inhibition and a reduction in tumor metabolic activity as measured by positron emission tomography (PET).[2]

Conclusion

ETP-45658 and ETP-46321 are potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway with significant anti-cancer activity in vitro and in vivo. The quantitative data and experimental evidence presented in this guide underscore their potential as therapeutic agents. Further research and clinical investigation are warranted to fully elucidate their therapeutic utility in various disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Mechanism of anticancer effect of ETP-45658, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ETP-45835: A Technical Guide to a Selective MNK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a potent and selective, cell-permeable inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). As a dihydrochloride salt with the chemical name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride, this small molecule has demonstrated significant potential in preclinical studies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central pyrazole ring linked to a pyridine and a piperidine moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride | |

| Synonyms | ETP45835, MNK1/2 Inhibitor II | [1] |

| Molecular Formula | C₁₃H₁₆N₄·2HCl | [1] |

| Molecular Weight | 301.21 g/mol | [1] |

| CAS Number | 2136571-30-5 | [1] |

| SMILES String | C1(C2=CC=NC=C2)=CC(C3CCNCC3)=NN1 | [1] |

| Appearance | White solid | [1] |

| Solubility | Water: 50 mg/mL | [1] |

| Storage Conditions | -20°C, desiccated, protected from light. Stock solutions are stable for up to 3 months at -20°C. | [1] |

Mechanism of Action: Targeting the MNK-eIF4E Signaling Pathway

This compound exerts its biological effects through the selective inhibition of MNK1 and MNK2, key downstream effectors in the MAPK signaling pathway. The MAPK pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2] MNK1 and MNK2 are serine/threonine kinases that, upon activation by upstream kinases like ERK and p38, phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[2][3]

Phosphorylated eIF4E (p-eIF4E) is a critical regulator of cap-dependent mRNA translation, promoting the synthesis of proteins involved in cell growth, proliferation, and survival, including oncoproteins.[2] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby suppressing the translation of these key pro-oncogenic proteins.

Pharmacological Properties and Preclinical Data

This compound has been characterized as a potent inhibitor of MNK1 and MNK2 with selectivity over a panel of other kinases. Its activity has been demonstrated in both biochemical and cell-based assays.

Table 2: In Vitro Activity of this compound

| Assay | Target/Cell Line | IC₅₀ | Reference |

| Biochemical Kinase Assay | MNK1 | 646 nM | [1] |

| MNK2 | 575 nM | [1] | |

| Cellular eIF4E Phosphorylation Assay | MV4-11 (Acute Myeloid Leukemia) | 4.7 µM | [1] |

| Cell Proliferation Assay | MV4-11 (Acute Myeloid Leukemia) | 17 µM | [1] |

As shown in Table 2, this compound effectively inhibits the enzymatic activity of both MNK1 and MNK2 in the nanomolar range. In a cellular context, it demonstrates the ability to inhibit the phosphorylation of eIF4E and subsequently reduce the proliferation of the MV4-11 human acute myeloid leukemia cell line.[1] The MV4-11 cell line is a well-established model for AML research.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While a specific, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of related pyrazolyl pyridine compounds often involves multi-step reactions. These can include nucleophilic aromatic substitution of a chloropyridine with a pyrazole, followed by modifications to the pyrazole or piperidine rings.[6][7]

Below are generalized protocols for key assays used to characterize MNK inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a multi-well plate, the recombinant MNK1 or MNK2 enzyme is pre-incubated with the various concentrations of this compound in a reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the kinase-specific substrate (e.g., a peptide substrate) and ATP.

-

Incubation: The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods.[8]

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MV4-11 Cells - Generalized Protocol)

This assay measures the effect of the compound on the growth and viability of cancer cells.

Methodology:

-

Cell Culture: MV4-11 cells are cultured in a suitable medium (e.g., RPMI supplemented with fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well).[10]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[10]

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells.[10]

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell proliferation inhibition is calculated for each compound concentration. The IC₅₀ value is determined from the resulting dose-response curve.

Future Directions and Conclusion

This compound represents a valuable research tool for investigating the role of the MNK-eIF4E signaling axis in cancer and other diseases. Its selectivity and cell permeability make it suitable for both in vitro and in vivo studies. Further research is warranted to explore its therapeutic potential in a broader range of malignancies and to elucidate the full spectrum of its cellular effects. The development of more detailed synthetic routes and the comprehensive profiling of its pharmacokinetic and pharmacodynamic properties will be critical for its potential translation into a clinical candidate.

References

- 1. MNK1/2 Inhibitor II, this compound The MNK1/2 Inhibitor II, this compound controls the biological activity of MNK1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 2136571-30-5 [sigmaaldrich.com]

- 2. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MNK–eIF4E Signaling Axis Contributes to Injury-Induced Nociceptive Plasticity and the Development of Chronic Pain | Journal of Neuroscience [jneurosci.org]

- 4. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. MV4-11 Cells [cytion.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. haematologica.org [haematologica.org]

- 10. researchgate.net [researchgate.net]

The Role of MNK Inhibition with ETP-45835: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) 1 and 2 are key regulators of protein synthesis and are implicated in the pathogenesis of various cancers. Their unique position as downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways makes them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the role of MNK inhibition, with a specific focus on the preclinical compound ETP-45835. We will delve into the core of the MNK signaling pathway, the mechanism of action of MNK inhibitors, and present detailed experimental protocols for their evaluation. Furthermore, this guide will feature quantitative data for this compound and contextualize its potential by examining the clinical development of other MNK inhibitors, such as tomivosertib (eFT508).

The MNK Signaling Pathway: A Nexus of Oncogenic Signaling

MNK1 and MNK2 are serine/threonine kinases that are activated downstream of two major signaling cascades: the RAS/RAF/MEK/ERK pathway and the p38 MAPK pathway.[1][2] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The primary and most well-characterized substrate of the MNK kinases is the eukaryotic translation initiation factor 4E (eIF4E).[3][4]

Upon activation by upstream kinases, MNKs phosphorylate eIF4E at Serine 209.[3] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process vital for protein synthesis. By phosphorylating eIF4E, MNKs facilitate the translation of a specific subset of mRNAs that encode for proteins integral to cell growth, survival, and proliferation.[3]

While both MNK1 and MNK2 phosphorylate eIF4E, they have distinct roles. MNK1 is primarily responsible for the inducible phosphorylation of eIF4E in response to mitogenic or stress signals, whereas MNK2 contributes mainly to the basal, constitutive phosphorylation of eIF4E.[5][6]

Beyond eIF4E, other downstream targets of MNKs have been identified, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and Sprouty2 (Spry2), further highlighting the diverse cellular processes regulated by these kinases.[4]

This compound: A Selective and Potent MNK Inhibitor

This compound is a small molecule inhibitor that has demonstrated potent and selective activity against both MNK1 and MNK2.[7][8] Its development as a research tool has been instrumental in elucidating the cellular consequences of MNK inhibition.

In Vitro Potency and Selectivity

Quantitative analysis of the inhibitory activity of this compound reveals its high potency against the target kinases. The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can confound experimental results and lead to toxicity in a clinical setting. This compound has been shown to be highly selective for MNK1 and MNK2 with minimal activity against a panel of other kinases.[7][8]

| Parameter | This compound | Reference |

| MNK1 IC50 | 575 nM | [7] |

| MNK2 IC50 | 646 nM | [7] |

| Kinase Selectivity | Little activity against 24 other kinases | [7][8] |

| Cellular p-eIF4E IC50 (MV4;11) | 4.7 µM | |

| Cell Proliferation IC50 (MV4;11) | 17 µM |

Table 1: Quantitative Data for this compound

Cellular Activity of this compound

In cell-based assays, this compound effectively inhibits the phosphorylation of eIF4E at Serine 209, the direct downstream target of MNK1 and MNK2.[7] This leads to a reduction in the translation of key oncogenic proteins and subsequently inhibits cancer cell proliferation.[7]

Experimental Protocols for Studying MNK Inhibition

To rigorously assess the activity of MNK inhibitors like this compound, a suite of well-defined experimental protocols is essential.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MNK1 and MNK2.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the MNK enzyme. The amount of product formed is measured, often using a luminescence-based method like the ADP-Glo™ Kinase Assay.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffers, ATP solution, and substrate solution (e.g., myelin basic protein - MBP).

-

Master Mix Preparation: Create a master mix containing the assay buffer, ATP, and substrate.

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the purified MNK1 or MNK2 enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced. Luminescence is then read on a plate reader.

Western Blotting for Phospho-eIF4E (Ser209)

This technique is used to determine the effect of an MNK inhibitor on the phosphorylation of its direct downstream target in a cellular context.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E.

Protocol Outline:

-

Cell Treatment: Treat cancer cell lines with varying concentrations of the MNK inhibitor (e.g., this compound) for a specified time.

-

Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eIF4E (Ser209). Subsequently, strip the membrane and re-probe with an antibody for total eIF4E as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an MNK inhibitor.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the MNK inhibitor.

-

Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Clinical Landscape of MNK Inhibition: The Case of Tomivosertib (eFT508)

While this compound remains a preclinical tool, other MNK inhibitors have advanced into clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting this pathway in humans. Tomivosertib (eFT508), a potent and selective MNK1/2 inhibitor, is a prominent example.[2]

Clinical studies with tomivosertib have been conducted in various cancer types, including solid tumors and lymphomas.[2][3] Phase 1 studies established a tolerable safety profile and determined the recommended Phase 2 dose.[3] Pharmacodynamic assessments in patient biopsies confirmed target engagement, demonstrating a clear reduction in the phosphorylation of eIF4E at Serine 209.[1][9]

Phase 2 trials have explored tomivosertib both as a monotherapy and in combination with other anti-cancer agents, such as checkpoint inhibitors.[4][10] For instance, the KICKSTART trial evaluated tomivosertib in combination with pembrolizumab in non-small cell lung cancer (NSCLC).[10] While the combination showed modest activity, it did not meet the prespecified threshold for progression-free survival to support continued development in this specific setting.[10] These findings underscore the complexities of translating preclinical efficacy into clinical benefit and highlight the importance of identifying patient populations most likely to respond to MNK inhibition.

| Clinical Trial Identifier | Phase | Status | Intervention | Indication | Reference |

| NCT04622007 (KICKSTART) | 2 | Active, not recruiting | Tomivosertib + Pembrolizumab | Non-Small Cell Lung Cancer | [10][11] |

| NCT03616834 | 2 | Completed | Tomivosertib + Checkpoint Inhibitor | Solid Tumors | [4][6] |

| NCT02605083 | 1/2 | Terminated | Tomivosertib | Advanced Solid Tumors | [3][11] |

| NCT02937675 | 1/2 | Terminated | Tomivosertib | Lymphoma | [3][11] |

Table 2: Selected Clinical Trials of Tomivosertib (eFT508)

Conclusion and Future Directions

The inhibition of MNK1 and MNK2 presents a compelling strategy for the treatment of cancers driven by dysregulated MAPK signaling. Preclinical compounds like this compound have been invaluable in dissecting the cellular functions of the MNK-eIF4E axis and demonstrating the anti-proliferative effects of targeting this pathway. The clinical development of tomivosertib has further validated the therapeutic hypothesis, showing clear target engagement in patients.

Future research in this area will likely focus on several key aspects:

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from MNK inhibition is crucial for the success of these agents in the clinic.

-

Combination Strategies: Exploring rational combinations of MNK inhibitors with other targeted therapies or immunotherapies may enhance their anti-tumor activity and overcome resistance mechanisms.

-

Next-Generation Inhibitors: The development of MNK inhibitors with improved pharmacokinetic properties and potentially novel mechanisms of action, such as allosteric inhibitors or degraders, may offer advantages over current ATP-competitive compounds.

References

- 1. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eFFECTOR Therapeutics Initiates Dosing in Phase 1/2 Clinical Trial of eFT508 in Solid Tumors [prnewswire.com]

- 3. eFFECTOR Presents Phase I Data On eFT508, Its Lead Product Candidate, At ASCO 2017 - BioSpace [biospace.com]

- 4. ascopubs.org [ascopubs.org]

- 5. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of Tomivosertib Combined with Pembrolizumab in Non-Small Cell Lung Cancer - BioSpace [biospace.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. onclive.com [onclive.com]

- 11. eFFECTOR Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

ETP-45835: A Technical Guide to a Selective MNK1/2 Inhibitor for Translational Control Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ETP-45835 as a potent and selective tool for investigating the role of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) in translational control. This compound offers a valuable resource for elucidating the intricate signaling pathways that govern protein synthesis and for exploring potential therapeutic interventions in diseases characterized by dysregulated translation, such as cancer.

Core Principles: Mechanism of Action

This compound is a cell-permeable, 3,5-disubstituted pyrazolo compound that functions as a selective inhibitor of both MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. The phosphorylation of eIF4E is a critical regulatory step in cap-dependent translation, promoting the translation of a specific subset of mRNAs that are often implicated in cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, this compound effectively blocks the phosphorylation of eIF4E, thereby providing a powerful tool to dissect the functional consequences of this signaling event.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency and cellular activity.

| Parameter | Value | Notes | Reference |

| MNK1 IC50 | 646 nM | In vitro biochemical assay | |

| MNK2 IC50 | 575 nM | In vitro biochemical assay | |

| Cellular p-eIF4E IC50 | 4.7 µM | Inhibition of eIF4E Ser209 phosphorylation in MV4:11 cells | |

| Cell Proliferation IC50 | 17 µM | Inhibition of proliferation in acute myeloid leukemia MV4:11 cells | |

| Aqueous Solubility | >100 µM | at pH 7.4 |

Table 1: Potency and Cellular Activity of this compound

| Kinase Panel | Inhibition | Concentration | Notes | Reference |

| Panel of 24 other kinases | ≤15% | 5 µM | Includes upstream kinases B-Raf, ERK1, MEK1, and p38α |

Table 2: Selectivity Profile of this compound

Signaling Pathway Overview

This compound acts at a critical node in the regulation of protein synthesis, downstream of the MAPK pathway and impinging upon the core translational machinery. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard techniques and can be adapted for specific experimental needs.

In Vitro Kinase Assay (MNK1/2 Inhibition)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MNK1 and MNK2.

Materials:

-

Recombinant human MNK1 and MNK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km for each enzyme)

-

Substrate peptide (e.g., a peptide containing the eIF4E phosphorylation site)

-

[γ-33P]ATP

-

This compound (serial dilutions)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant MNK1 or MNK2 enzyme, and the substrate peptide.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for in vitro MNK1/2 kinase inhibition assay.

Western Blot for Cellular eIF4E Phosphorylation

This protocol details the assessment of this compound's ability to inhibit eIF4E phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., MV4:11 acute myeloid leukemia cells)

-

Complete cell culture medium

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-eIF4E antibody as a loading control.

-

Quantify the band intensities and calculate the ratio of phospho-eIF4E to total eIF4E.

Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on cell proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

DMSO (vehicle control)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal using the appropriate plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Determine the IC50 value by plotting the data on a dose-response curve.

Conclusion

This compound is a well-characterized and selective inhibitor of MNK1 and MNK2, making it an indispensable tool for researchers studying the role of eIF4E phosphorylation in translational control. Its utility extends from basic research into the fundamental mechanisms of protein synthesis to preclinical studies exploring the therapeutic potential of targeting the MNK-eIF4E axis in various diseases. The data and protocols provided in this guide offer a comprehensive resource for the effective application of this compound in the laboratory.

Methodological & Application

ETP-45835 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are implicated in cancer progression through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis of oncogenes. Inhibition of MNK1/2 by this compound presents a promising therapeutic strategy for cancers dependent on the eIF4E pathway, such as certain types of leukemia. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a specific focus on the acute myeloid leukemia (AML) cell line MV4-11.

Introduction